molecular formula C12H10CaO6S2 B13787916 Calcium di(benzenesulphonate) CAS No. 934-54-3

Calcium di(benzenesulphonate)

Cat. No.: B13787916
CAS No.: 934-54-3
M. Wt: 354.4 g/mol
InChI Key: VJOCYCQXNTWNGC-UHFFFAOYSA-L
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Description

Calcium di(benzenesulphonate) is a useful research compound. Its molecular formula is C12H10CaO6S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2C6H5SO3H+Ca(OH)2C12H10CaO6S2+2H2O2 \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{Ca(OH)}_2 \rightarrow \text{C}_12\text{H}_{10}\text{CaO}_6\text{S}_2 + 2 \text{H}_2\text{O} 2C6​H5​SO3​H+Ca(OH)2​→C1​2H10​CaO6​S2​+2H2​O

Industrial Production Methods

Chemical Reactions Analysis

Overbasing Reactions

In industrial lubricant production, calcium sulfonates undergo overbasing to enhance base number (TBN). This involves reacting calcium oxide, water, and CO₂ to form colloidal calcium carbonate:

CaO+H2OCa OH 2 in situ \text{CaO}+\text{H}_2\text{O}\rightarrow \text{Ca OH }_2\quad \text{ in situ }Ca OH 2+CO2CaCO3+H2O\text{Ca OH }_2+\text{CO}_2\rightarrow \text{CaCO}_3+\text{H}_2\text{O}

Process conditions :

  • Temperature : 60–90°C .

  • CO₂ flow rate : 0.77–0.82 standard cubic feet/hour .

  • Final TBN : 397–509 mg KOH/g .

Acid-Base Reactivity

The compound acts as a weak base , neutralizing strong acids exothermically:

Ca C6H5SO3 2+2HCl2C6H5SO3H+CaCl2\text{Ca C}_6\text{H}_5\text{SO}_3\text{ }_2+2\,\text{HCl}\rightarrow 2\,\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{CaCl}_2

Key observations :

  • Generates less heat compared to alkali metal hydroxides .

  • Forms water-soluble byproducts (e.g., CaCl₂) .

Thermal Decomposition

At elevated temperatures (>150°C), calcium di(benzenesulphonate) undergoes thermal decomposition , releasing sulfur oxides and benzene derivatives :

Ca C6H5SO3 2ΔCaO+2SO2+2C6H5OH\text{Ca C}_6\text{H}_5\text{SO}_3\text{ }_2\xrightarrow{\Delta}\text{CaO}+2\,\text{SO}_2+2\,\text{C}_6\text{H}_5\text{OH}

Industrial relevance :

  • Decomposition residues (CaO) contribute to lubricant ash content .

Environmental Degradation

In aqueous environments, calcium di(benzenesulphonate) undergoes hydrolysis and biodegradation :

  • Hydrolysis : Slow at neutral pH; accelerates under acidic/basic conditions .

  • Biodegradation : Microbial breakdown via cleavage of sulfonate groups .

PropertyValueSource
Water solubility852.7 μg/L (25°C)
LogP (octanol-water)4.77

Interactions in Formulations

As a surfactant, calcium di(benzenesulphonate):

  • Reduces interfacial tension : Enhances oil-water emulsion stability .

  • Synergizes with polymers : SDS–PEG systems template calcium carbonate microspheres .

Scientific Research Applications

Industrial Applications

2.1 Lubricants and Additives

Calcium di(benzenesulphonate) serves as a key additive in lubricating oils, providing detergent properties that help maintain cleanliness in engine parts. It acts by neutralizing acids formed during combustion, thus enhancing the longevity and performance of lubricants .

Property Value
Total Base Number (TBN)Typically ranges from 300 to 500
Viscosity IndexHigh
Flash PointVaries by formulation

Case Study: A study demonstrated that incorporating calcium di(benzenesulphonate) into a lubricant formulation improved its resistance to oxidation and thermal degradation, thereby extending the oil change intervals in automotive applications .

2.2 Agricultural Applications

In agriculture, calcium di(benzenesulphonate) is used as a surfactant in pesticide formulations. Its ability to reduce surface tension enhances the spreading and wetting properties of agrochemicals, improving their effectiveness on plant surfaces .

Cosmetic Formulations

Calcium di(benzenesulphonate) is also employed in cosmetic products as an emulsifier and stabilizer. It helps maintain the consistency of creams and lotions, ensuring even distribution of active ingredients.

3.1 Safety and Efficacy

The safety profile of calcium di(benzenesulphonate) has been assessed through various studies, indicating low toxicity levels when used within recommended concentrations . Regulatory bodies have established guidelines to ensure its safe use in cosmetic formulations.

Cosmetic Product Type Function
CreamsEmulsification
LotionsStabilization
CleansersSurfactant

Research Findings

Recent research highlights the potential for calcium di(benzenesulphonate) to improve skin hydration when incorporated into topical formulations. Experimental designs using response surface methodology have shown significant improvements in moisturizing properties due to its unique chemical structure .

Comparison with Similar Compounds

Calcium di(benzenesulphonate) can be compared with other similar compounds such as:

Biological Activity

Calcium di(benzenesulphonate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Calcium di(benzenesulphonate) has the molecular formula C12H10CaO6S2\text{C}_{12}\text{H}_{10}\text{CaO}_6\text{S}_2 and is characterized by two benzenesulfonate groups coordinated with calcium ions. Its structure contributes to its solubility and interaction with biological systems, influencing its biological activity.

Biological Activity Overview

Research indicates various biological activities associated with calcium di(benzenesulphonate), primarily focusing on:

  • Antimicrobial Properties : Some studies suggest that sulfonates can exhibit antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes .
  • Cardiovascular Effects : Certain benzenesulfonamide derivatives have shown potential as calcium channel inhibitors, which may influence cardiovascular functions such as perfusion pressure and coronary resistance .
  • Cytotoxicity : Investigations into related compounds have revealed varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .

1. Antimicrobial Activity

A study evaluating sodium dodecylbenzene sulfonate (SDBS), a related compound, highlighted mechanisms such as protein denaturation and membrane disruption as key to its antimicrobial efficacy. This suggests that calcium di(benzenesulphonate) could exhibit similar properties due to structural similarities .

2. Cardiovascular Research

In a controlled experiment using isolated rat hearts, the benzenesulfonamide derivative 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in perfusion pressure compared to controls. This effect was attributed to its action as a calcium channel blocker, suggesting that calcium di(benzenesulphonate) may also influence cardiovascular dynamics through similar mechanisms .

3. Cytotoxicity Studies

Research on novel benzenesulfonate scaffolds indicated that certain derivatives possess strong anticancer activity, with IC50 values indicating effective inhibition of cell proliferation in leukemia cell lines. The compounds' ability to induce cell cycle arrest further supports their potential therapeutic use in oncology .

Table 1: Summary of Biological Activities of Calcium di(benzenesulphonate)

Activity TypeMechanism of ActionReference
AntimicrobialMembrane disruption, enzyme inhibition
CardiovascularCalcium channel inhibition
CytotoxicityInduction of cell cycle arrest

Pharmacokinetic Considerations

Understanding the pharmacokinetics of calcium di(benzenesulphonate) is crucial for evaluating its biological activity. Theoretical studies suggest that factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact its efficacy and safety profile in biological systems .

Properties

CAS No.

934-54-3

Molecular Formula

C12H10CaO6S2

Molecular Weight

354.4 g/mol

IUPAC Name

calcium;benzenesulfonate

InChI

InChI=1S/2C6H6O3S.Ca/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2

InChI Key

VJOCYCQXNTWNGC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ca+2]

Related CAS

98-11-3 (Parent)

Origin of Product

United States

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